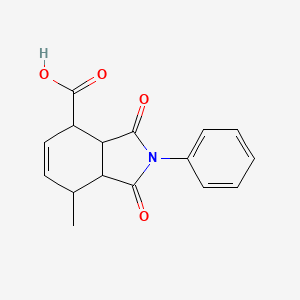

7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid

Description

Properties

IUPAC Name |

7-methyl-1,3-dioxo-2-phenyl-3a,4,7,7a-tetrahydroisoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-9-7-8-11(16(20)21)13-12(9)14(18)17(15(13)19)10-5-3-2-4-6-10/h2-9,11-13H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSNXANUXMIWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C2C1C(=O)N(C2=O)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often involve the use of strong acids and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative thin-layer chromatography (TLC) on silica gel with appropriate solvent mixtures are used for purification .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by reagents such as halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens, nitro compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C16H15NO4

Molecular Weight : 285.29 g/mol

CAS Number : 192821-98-0

The compound features a unique isoindole structure with a fused ring system that includes dioxo functionalities and a carboxylic acid group. Its diverse chemical properties are attributed to the presence of multiple chiral centers and a phenyl group.

Medicinal Chemistry Applications

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects. Research has shown that isoindole derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.

- Analgesic Effects : The compound has been noted for potential analgesic properties. Its structural similarities to known analgesics suggest it may interact with pain pathways effectively.

- Cytotoxic Activity Against Cancer Cells : Initial investigations have revealed cytotoxic effects against various cancer cell lines. This positions 7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid as a candidate for further pharmacological exploration in oncology .

Synthetic Organic Chemistry Applications

The unique structure of this compound makes it an attractive scaffold for synthetic organic chemistry:

- Building Block for Complex Molecules : Its ability to undergo various chemical reactions allows it to serve as a building block for synthesizing more complex molecules. The presence of multiple functional groups enhances its versatility in synthetic pathways .

- Synthesis Methods : Several methods have been reported for synthesizing this compound. These typically require precise control over reaction conditions to achieve the desired stereochemistry and yield .

Biological Research Applications

Research into the biological interactions of this compound is still in its early stages:

- Target Interactions : Limited interaction studies suggest that this compound may engage with various biological targets. Understanding these interactions could lead to novel therapeutic applications .

- Comparative Studies : Structural comparisons with other isoindole derivatives highlight the unique functionalities present in this compound that may contribute to its distinct biological activity and synthetic utility .

Case Study 1: Anti-inflammatory Activity

A study conducted on isoindole derivatives demonstrated their potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines. The findings suggest that 7-methyl-1,3-dioxo-2-phenyl derivative could be further explored for its therapeutic efficacy in inflammatory diseases.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

Research evaluating the cytotoxic effects of various isoindoles revealed that certain derivatives exhibited promising results against breast cancer cell lines. The structural characteristics of 7-methyl-1,3-dioxo compounds warrant further investigation into their mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA .

Comparison with Similar Compounds

Research Findings and Challenges

- Crystallography : ’s furo-isoindole derivative exhibits two independent molecules per asymmetric unit, linked via hydrogen bonds. Similar studies on the target compound could reveal polymorphism or co-crystal formation opportunities .

- Process Development : emphasizes kinetic modeling for optimizing Diels-Alder reactions, suggesting scalable synthesis routes for isoindole-based compounds .

- Safety : While the target compound lacks hazard data (), structurally related carboxylic acids (e.g., ) often require precautions against irritation and corrosion .

Biological Activity

7-Methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid (CAS No. 363605-05-4) is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 285.29 g/mol. The compound features a hexahydroisoindole core with a dioxo and carboxylic acid functional group that contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoindole framework followed by functionalization to introduce the dioxo and carboxylic acid groups. The methods employed often utilize various catalysts and reaction conditions to optimize yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the isoindole structure. In vitro assays using the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects of derivatives similar to this compound. For instance:

The MTT assay results indicated that these compounds could inhibit cell proliferation effectively compared to standard chemotherapeutics like Doxorubicin.

Anti-inflammatory Properties

In addition to anticancer activity, isoindole derivatives have shown promise in modulating inflammatory responses. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process:

These findings suggest that derivatives exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory markers.

Neuroprotective Effects

Emerging evidence suggests that isoindole derivatives may also possess neuroprotective effects. For example, studies have indicated their potential as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's:

This activity points towards potential applications in treating cognitive decline.

Case Studies

- Breast Cancer Study : A study evaluated several isoindole derivatives for their anticancer effects against the MCF-7 cell line. The results demonstrated that modifications in the molecular structure significantly influenced cytotoxicity levels.

- Inflammation Model : In animal models of inflammation induced by lipopolysaccharides (LPS), treatment with isoindole derivatives resulted in decreased levels of TNF-alpha and IL-6 while increasing IL-10 levels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves refluxing precursors (e.g., substituted indole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to enhance purity. Reaction conditions (time, temperature, stoichiometry) should be systematically varied using Design of Experiments (DoE) to optimize yield and minimize byproducts . Characterization via HPLC (>97% purity thresholds) and melting point analysis (e.g., 199–201°C, as seen in analogous compounds) is critical for quality control .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H/13C, DEPT, COSY) to confirm stereochemistry and hydrogen environments.

- X-ray crystallography for absolute configuration determination, leveraging quantum chemical computations (DFT/B3LYP/6-31G*) to validate 3D molecular structures .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C16H15NO4). Cross-referencing with CAS registry data (e.g., [4382-54-1] for structural analogs) ensures consistency .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with periodic sampling. Monitor degradation via HPLC and FTIR to detect hydrolysis or oxidation. Store in airtight containers at -20°C, as suggested by stability data for related isoindole derivatives .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Apply embedded experimental design , integrating quantitative data (e.g., experimental NMR shifts) with qualitative analysis (DFT-based chemical shift predictions). Discrepancies in ring current effects or solvent interactions may require re-optimization of computational parameters (e.g., solvent model in Gaussian simulations) . Cross-validation with X-ray data (if available) is essential .

Q. What computational strategies are effective for modeling the compound’s reactivity in biological systems?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking simulations (AutoDock Vina) to assess binding affinity with target proteins.

- Solvent-accessible surface area (SASA) analysis to evaluate hydrophobicity . Pair these with in vitro assays to validate predictions .

Q. How can the reaction mechanism of its synthesis be elucidated to improve catalytic efficiency?

- Methodological Answer : Employ kinetic isotope effect (KIE) studies and in situ FTIR to identify rate-determining steps. Isotopic labeling (e.g., deuterated acetic acid) can track proton transfer pathways. Compare with mechanisms of analogous isoindole syntheses (e.g., reflux-mediated cyclization) to propose a stepwise vs. concerted pathway .

Q. What methodologies address challenges in correlating structure-activity relationships (SAR) for derivatives?

- Methodological Answer : Develop a multivariate SAR model using:

- Principal Component Analysis (PCA) to reduce dimensionality of substituent effects.

- Molecular dynamics (MD) simulations to assess conformational flexibility.

- Free-Wilson analysis to quantify contributions of functional groups (e.g., methyl or phenyl) to bioactivity. Validate with in vitro dose-response assays .

Q. How can synthetic yield be improved while minimizing racemization?

- Methodological Answer : Optimize reaction parameters via response surface methodology (RSM) . Key factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.